molecular formula C17H17F3O3 B3936073 2-Methoxy-4-methyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene

2-Methoxy-4-methyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene

Cat. No.: B3936073
M. Wt: 326.31 g/mol
InChI Key: ZLFMALOVBBRZBV-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene is an organic compound that features a benzene ring substituted with methoxy, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for efficiency and yield. The choice of reagents and catalysts, as well as reaction conditions, are tailored to maximize production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under specific conditions.

    Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl anion.

    Substitution: Electrophilic aromatic substitution can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-Methoxy-4-methyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methyl-1-(1-methylethyl)benzene: Similar structure but lacks the trifluoromethyl group.

    2-Methoxy-1-methyl-4-(1-methylethyl)benzene: Another similar compound with slight variations in the position of substituents.

Uniqueness

The presence of the trifluoromethyl group in 2-Methoxy-4-methyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene distinguishes it from other similar compounds

Properties

IUPAC Name

2-methoxy-4-methyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3O3/c1-12-6-7-15(16(10-12)21-2)23-9-8-22-14-5-3-4-13(11-14)17(18,19)20/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFMALOVBBRZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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